molecular formula C10H14N2O2 B13316697 1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13316697
M. Wt: 194.23 g/mol
InChI Key: IJNRENFHKPSDNY-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids

Preparation Methods

The synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-cyclobutyl-3,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,13,14)

InChI Key

IJNRENFHKPSDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCC2)C)C(=O)O

Origin of Product

United States

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